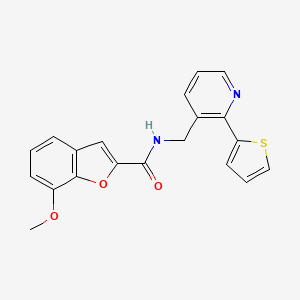
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a benzofuran core . It contains a methoxy group attached to the 7th carbon of the benzofuran ring, a carboxamide group attached to the 2nd carbon, and a pyridin-3-ylmethyl group attached to the nitrogen of the carboxamide group. The pyridin-3-ylmethyl group further contains a thiophen-2-yl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzofuran core provides a rigid structure, while the various substituents add complexity and functionality to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of various functional groups like the methoxy group, carboxamide group, and the pyridin-3-ylmethyl group can participate in a variety of chemical reactions .Mécanisme D'action
The mechanism of action of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which could make it difficult to produce large quantities for use in experiments.
Orientations Futures
There are several future directions for the study of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action in order to better understand how it exerts its anti-cancer activity. Another direction is to study its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis method for this compound, in order to make it more accessible for use in experiments.
Méthodes De Synthèse
The synthesis of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves a multi-step process. The first step is the synthesis of 7-methoxybenzofuran-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)pyridine-3-methanol to obtain the desired product.
Applications De Recherche Scientifique
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
7-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-7-2-5-13-11-16(25-19(13)15)20(23)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h2-11H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKJJHOHMHKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

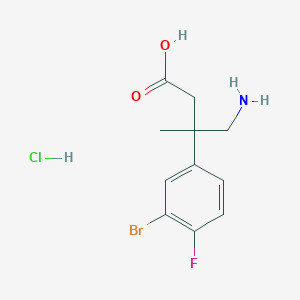
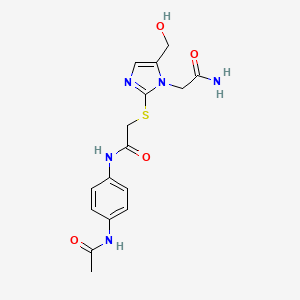
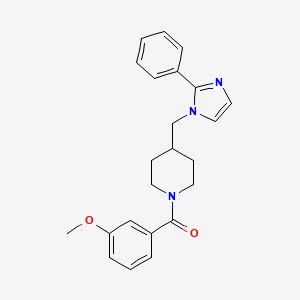
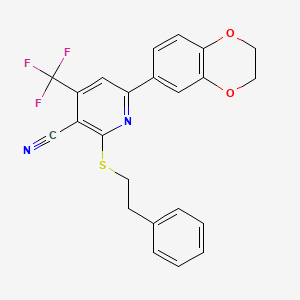

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
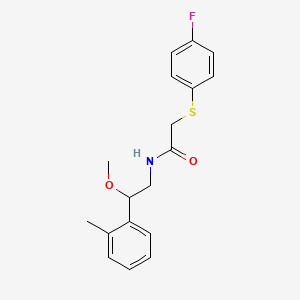
![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)